molecular formula C19H13Cl3N2O2S B2658378 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338967-00-3

6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2658378
CAS No.: 338967-00-3
M. Wt: 439.74
InChI Key: SDWYPPGZQZCWFS-BHGWPJFGSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for “6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is not available in the search results. It’s possible that the synthesis process is proprietary to the manufacturers or not publicly disclosed .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results. This could be due to the novelty of the compound or the lack of publicly available research on it .

Scientific Research Applications

Synthesis and Complex Formation

Oximes, such as 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, play a significant role in the synthesis of complex organic and inorganic compounds. They serve as intermediates in the preparation of various organic compounds, including amines, cyano and nitro compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. These compounds can complex with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II), indicating their potential application in the synthesis of simple and complex polyesters and polypyrroles (Musaev et al., 2020).

Biological and Pesticidal Activities

The structural modification of oxime derivatives has led to the discovery of novel natural-product-based pesticidal agents. Oxime sulfonate derivatives exhibit significant insecticidal activity against pests like the oriental armyworm, demonstrating the potential of oxime derivatives in agricultural applications (Wang et al., 2015).

Chemiluminescence and Light Emission

Sulfinyl- and sulfonyl-substituted compounds derived from oxime-based reactions have shown potential in chemiluminescence applications. These compounds undergo base-induced decomposition to emit light, which could be utilized in analytical chemistry and biological imaging (Watanabe et al., 2010).

Oxidative Desulfurization

The oxidative desulfurization of diesel fuels using supported catalysts is another application area. Oximes play a role in the removal of sulfur compounds from diesel, contributing to cleaner fuel technologies. This process is crucial for reducing the environmental impact of sulfur oxides emitted from diesel engines (Caero et al., 2005).

Antiviral and Medicinal Chemistry

Oxime derivatives with complex heterocyclic and aromatic substituents, such as this compound, are also explored for their antiviral and antimicrobial properties. These compounds have been used in the synthesis of antidepressants, sedatives, vasodilators, and other medicinal drugs, showcasing their versatile biological activity (Chen et al., 2010).

Mechanism of Action

The mechanism of action for “6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is not provided in the search results. This could be because the compound is still under investigation, or the information is not publicly available .

Safety and Hazards

The safety and hazards associated with “6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” are not specified in the search results. It’s important to handle all chemical substances with care and to follow safety protocols .

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfinylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2S/c20-15-4-6-17(7-5-15)27(25)19-8-1-13(10-23-19)11-24-26-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWYPPGZQZCWFS-BHGWPJFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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